molecular formula C22H24N2S B11518669 4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11518669
M. Wt: 348.5 g/mol
InChI Key: XOLBAQJPFPGANJ-UHFFFAOYSA-N
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Description

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the class of organic compounds known as thiazoles, which contain a five-membered ring with a sulfur atom and a nitrogen atom. This compound exhibits interesting properties due to its unique structure, making it relevant for various applications.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine. One common method involves the reaction of 4-cyclohexylbenzaldehyde with 4-methylaniline to form the corresponding imine. Subsequent cyclization with thioamide reagents leads to the formation of the thiazole ring. The overall synthetic pathway can be summarized as follows:

    Formation of Imines:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. These methods may vary depending on the manufacturer and specific application.

Chemical Reactions Analysis

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may lead to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It can be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can be compared with related compounds such as Dicyclohexylmethane 4,4’-Diisocyanate . Highlighting its uniqueness involves considering its distinct structure and reactivity compared to other thiazoles.

Remember that further studies and investigations are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C22H24N2S

Molecular Weight

348.5 g/mol

IUPAC Name

4-(4-cyclohexylphenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H24N2S/c1-16-7-13-20(14-8-16)23-22-24-21(15-25-22)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-15,17H,2-6H2,1H3,(H,23,24)

InChI Key

XOLBAQJPFPGANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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